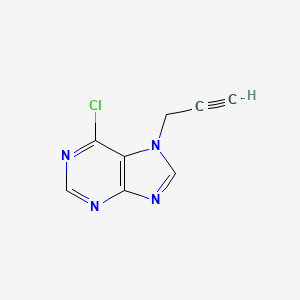
methyl (1r,3r)-3-isocyanatocyclobutane-1-carboxylate, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl (1r,3r)-3-isocyanatocyclobutane-1-carboxylate, trans” is likely a cyclobutane derivative, which means it contains a cyclobutane group - a ring of four carbon atoms. It also has an isocyanate group (-N=C=O), a carboxylate ester group (-COOCH3), and the “trans” indicates that these groups are likely on opposite sides of the cyclobutane ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the cyclobutane ring, followed by the addition of the isocyanate and carboxylate ester groups. This could potentially be achieved through a series of reactions including cyclization, nucleophilic substitution, and esterification .Molecular Structure Analysis
The cyclobutane ring in the molecule is a cyclic alkane, and its conformation could be analyzed based on principles of stereochemistry . The presence of the isocyanate and ester groups will also influence the overall molecular structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The isocyanate group is known to participate in various reactions, often with nucleophiles . The ester group could undergo reactions such as hydrolysis, reduction, and others .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups in the molecule. For example, the presence of polar groups like isocyanate and ester could impact the compound’s solubility, boiling point, and melting point .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl (1r,3r)-3-isocyanatocyclobutane-1-carboxylate, trans involves the reaction of a cyclobutane derivative with an isocyanate reagent in the presence of a catalyst.", "Starting Materials": [ "Cyclobutane-1-carboxylic acid", "Methyl alcohol", "Thionyl chloride", "Triethylamine", "Methylamine", "Sodium hydride", "Diethyl ether", "Toluene", "Isocyanate reagent" ], "Reaction": [ "Cyclobutane-1-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride in the presence of triethylamine.", "The resulting acid chloride is then reacted with methyl alcohol to form the corresponding ester, methyl cyclobutane-1-carboxylate.", "Methyl cyclobutane-1-carboxylate is then treated with sodium hydride in diethyl ether to form the corresponding cyclobutane carboxylate anion.", "The cyclobutane carboxylate anion is then reacted with the isocyanate reagent in toluene to form the desired product, methyl (1r,3r)-3-isocyanatocyclobutane-1-carboxylate, trans." ] } | |
Numéro CAS |
2649079-06-9 |
Nom du produit |
methyl (1r,3r)-3-isocyanatocyclobutane-1-carboxylate, trans |
Formule moléculaire |
C7H9NO3 |
Poids moléculaire |
155.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



